molecular formula C12H11ClO4 B12446030 2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester CAS No. 65356-49-2

2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester

Katalognummer: B12446030
CAS-Nummer: 65356-49-2
Molekulargewicht: 254.66 g/mol
InChI-Schlüssel: IVDVNFOQURZNAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester is a chemical compound with a complex structure that includes a butenoic acid backbone, a chlorophenyl group, and an ethyl ester functional group. This compound is known for its diverse applications in scientific research and industry, particularly in the fields of chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester typically involves the esterification of 4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may employ advanced purification techniques such as distillation or crystallization to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the ester and hydroxy groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Chlorophenyl)-2-butenoic acid: Lacks the ester group but shares the chlorophenyl and butenoic acid moieties.

    4-(4-Chlorophenyl)-2-hydroxy-4-oxo-2-butenoic acid: Similar structure but without the ethyl ester group.

    Ethyl 4-(4-chlorophenyl)-4-oxobutanoate: Contains a similar ester and chlorophenyl group but differs in the backbone structure.

Uniqueness

2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the ester and hydroxy groups allows for diverse interactions with biological targets, making it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

65356-49-2

Molekularformel

C12H11ClO4

Molekulargewicht

254.66 g/mol

IUPAC-Name

ethyl 4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate

InChI

InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-7,14H,2H2,1H3

InChI-Schlüssel

IVDVNFOQURZNAP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)C=C(C1=CC=C(C=C1)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.